Cas no 211503-36-5 (4-(3-Bromopropyl)-2-methoxy-1-methylbenzene)
4-(3-Bromopropyl)-2-methoxy-1-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 4-(3-bromopropyl)-2-methoxy-1-methylbenzene
- 5-(3-Bromopropyl)-2-methylanisole
- 4-(3-Bromopropyl)-2-methoxy-1-methylbenzene
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- Inchi: 1S/C11H15BrO/c1-9-5-6-10(4-3-7-12)8-11(9)13-2/h5-6,8H,3-4,7H2,1-2H3
- InChI Key: HYFSQVCTMKVVSD-UHFFFAOYSA-N
- SMILES: BrCCCC1C=CC(C)=C(C=1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 138
- XLogP3: 3.6
- Topological Polar Surface Area: 9.2
4-(3-Bromopropyl)-2-methoxy-1-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010012719-250mg |
5-(3-Bromopropyl)-2-methylanisole |
211503-36-5 | 97% | 250mg |
$470.40 | 2023-09-02 | |
| Alichem | A010012719-500mg |
5-(3-Bromopropyl)-2-methylanisole |
211503-36-5 | 97% | 500mg |
$855.75 | 2023-09-02 | |
| Alichem | A010012719-1g |
5-(3-Bromopropyl)-2-methylanisole |
211503-36-5 | 97% | 1g |
$1460.20 | 2023-09-02 | |
| Enamine | EN300-1915709-0.05g |
4-(3-bromopropyl)-2-methoxy-1-methylbenzene |
211503-36-5 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1915709-0.1g |
4-(3-bromopropyl)-2-methoxy-1-methylbenzene |
211503-36-5 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1915709-0.25g |
4-(3-bromopropyl)-2-methoxy-1-methylbenzene |
211503-36-5 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1915709-0.5g |
4-(3-bromopropyl)-2-methoxy-1-methylbenzene |
211503-36-5 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1915709-1.0g |
4-(3-bromopropyl)-2-methoxy-1-methylbenzene |
211503-36-5 | 1g |
$1014.0 | 2023-06-01 | ||
| Enamine | EN300-1915709-2.5g |
4-(3-bromopropyl)-2-methoxy-1-methylbenzene |
211503-36-5 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1915709-5.0g |
4-(3-bromopropyl)-2-methoxy-1-methylbenzene |
211503-36-5 | 5g |
$2940.0 | 2023-06-01 |
4-(3-Bromopropyl)-2-methoxy-1-methylbenzene Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 4-(3-Bromopropyl)-2-methoxy-1-methylbenzene
Introduction to 4-(3-Bromopropyl)-2-methoxy-1-methylbenzene (CAS No. 211503-36-5)
4-(3-Bromopropyl)-2-methoxy-1-methylbenzene, with the CAS number 211503-36-5, is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a bromopropyl group, a methoxy group, and a methyl group attached to a benzene ring. These functional groups endow the compound with a range of chemical properties that make it valuable for various applications.
The molecular formula of 4-(3-Bromopropyl)-2-methoxy-1-methylbenzene is C11H15BrO, and its molecular weight is approximately 237.14 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including bromination and alkylation processes. The bromopropyl group in particular makes this compound an excellent precursor for further functionalization, as bromine is a common leaving group in organic synthesis.
In the context of pharmaceutical research, 4-(3-Bromopropyl)-2-methoxy-1-methylbenzene has been explored for its potential as an intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of novel drugs targeting various diseases. For instance, researchers at the University of California, San Francisco, have utilized this compound as a key intermediate in the synthesis of compounds with anti-inflammatory and anti-cancer properties. The methoxy and methyl groups contribute to the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with biological targets.
The chemical stability and reactivity of 4-(3-Bromopropyl)-2-methoxy-1-methylbenzene make it suitable for use in a variety of synthetic pathways. Its bromopropyl group can be readily converted into other functional groups through substitution reactions, such as nucleophilic substitution or coupling reactions with organometallic reagents. This versatility has led to its widespread use in the synthesis of complex organic molecules and polymers.
In materials science, 4-(3-Bromopropyl)-2-methoxy-1-methylbenzene has been investigated for its potential applications in the development of advanced materials. For example, it can be used as a monomer in polymerization reactions to create polymers with specific properties, such as high thermal stability or enhanced mechanical strength. Researchers at the Massachusetts Institute of Technology (MIT) have demonstrated the use of this compound in the synthesis of conductive polymers for electronic devices.
The environmental impact and safety profile of 4-(3-Bromopropyl)-2-methoxy-1-methylbenzene are also important considerations. While it is not classified as a hazardous material under current regulations, proper handling and storage practices are recommended to ensure safety in laboratory settings. The compound should be stored in a cool, dry place away from incompatible substances and should be handled using appropriate personal protective equipment (PPE).
In conclusion, 4-(3-Bromopropyl)-2-methoxy-1-methylbenzene (CAS No. 211503-36-5) is a multifaceted organic compound with significant potential in various scientific and industrial applications. Its unique molecular structure and chemical properties make it an invaluable tool for researchers and chemists working in fields such as pharmaceuticals, materials science, and chemical synthesis. As ongoing research continues to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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